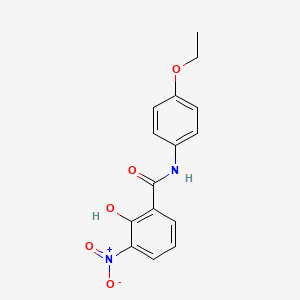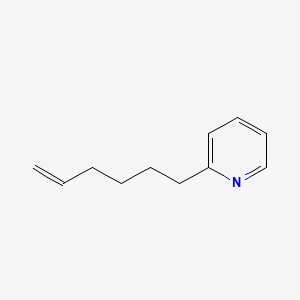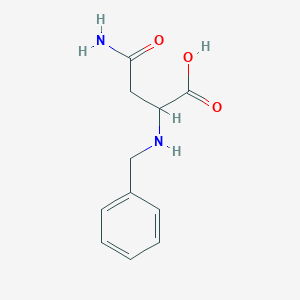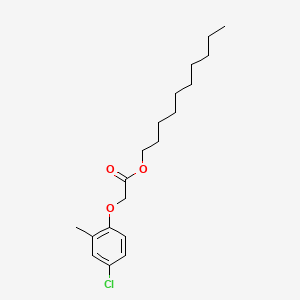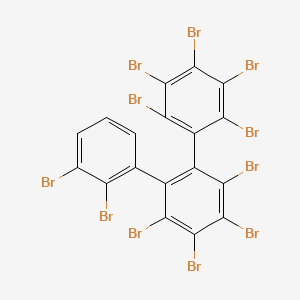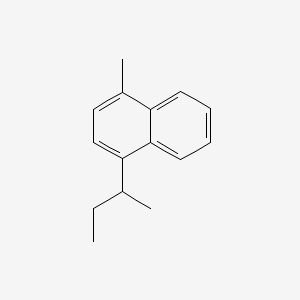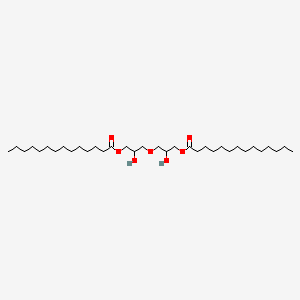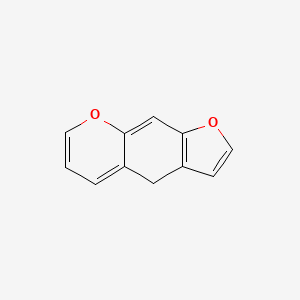
4H-Furo(3,2-g)(1)benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Furo(3,2-g)(1)benzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans. These compounds are known for their unique structural features and diverse biological activities. The structure of this compound consists of a furan ring fused to a benzopyran moiety, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo(3,2-g)(1)benzopyran can be achieved through various synthetic routes. One efficient method involves a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly . The reaction proceeds rapidly with high yields and does not require extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts, such as SiO2 nanoparticles, is crucial for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Furo(3,2-g)(1)benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furobenzopyran-4-one derivatives, while reduction can produce dihydrofurobenzopyran compounds.
Wissenschaftliche Forschungsanwendungen
4H-Furo(3,2-g)(1)benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
4H-Furo(3,2-g)(1)benzopyran can be compared with other similar compounds, such as:
Coumarins: These compounds also contain a benzopyran moiety but differ in their biological activities and chemical properties.
Benzofurans: Similar to furobenzopyrans, benzofurans have a furan ring fused to a benzene ring, but they lack the additional pyran ring.
Furochromones: These compounds have a furan ring fused to a chromone moiety and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
326-21-6 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4H-furo[3,2-g]chromene |
InChI |
InChI=1S/C11H8O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-5,7H,6H2 |
InChI-Schlüssel |
ACUFKZVUZHDHMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C3C1=CC=CO3)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


